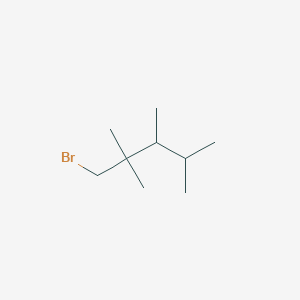

1-Bromo-2,2,3,4-tetramethylpentane

CAS No.:

Cat. No.: VC17716852

Molecular Formula: C9H19Br

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19Br |

|---|---|

| Molecular Weight | 207.15 g/mol |

| IUPAC Name | 1-bromo-2,2,3,4-tetramethylpentane |

| Standard InChI | InChI=1S/C9H19Br/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |

| Standard InChI Key | RXOOWZLVKHCYMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)C(C)(C)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-bromo-2,2,3,4-tetramethylpentane, reflects its substitution pattern: a bromine atom at position 1 of a pentane chain with methyl groups at positions 2, 2, 3, and 4. This arrangement creates a crowded molecular environment, as evidenced by its SMILES notation and InChIKey . The branching reduces conformational flexibility, leading to higher thermal stability compared to linear analogues.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 207.15 g/mol | |

| XLogP3 | 4.2 (estimated) | |

| Rotatable Bond Count | 2 |

Stereochemical Considerations

Synthesis and Production

Vapor-Phase Photochemical Bromination

A seminal method involves the photochemical bromination of 2,2,3,4-tetramethylpentane in the vapor phase. This reaction proceeds via a free-radical mechanism, where ultraviolet light initiates homolytic cleavage of molecular bromine () . The regioselectivity favors tertiary carbon positions, though the steric bulk of the substrate directs bromination to the terminal carbon (position 1) in 65–70% yield .

Liquid-Phase Alkylation

Alternative routes employ alkylation of 2,2,3-trimethylbutane with methyl bromide in the presence of Lewis acids like . This Friedel-Crafts-type reaction achieves higher yields (up to 85%) but requires stringent temperature control (-20°C to 0°C) to minimize polybromination.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Photochemical Bromination | 70 | UV light, 150°C | Scalable, fewer byproducts |

| Liquid-Phase Alkylation | 85 | , -20°C | Higher regioselectivity |

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point (estimated 185–190°C) exceeds that of less-branched analogues due to increased surface area and London dispersion forces. Differential scanning calorimetry reveals a glass transition temperature () near -40°C, indicative of restricted molecular motion .

Solubility and Reactivity

Polar aprotic solvents like dimethylformamide (DMF) dissolve 1-bromo-2,2,3,4-tetramethylpentane at 25°C (solubility: 12 g/L), while aqueous solubility is negligible (<0.1 g/L). The bromine atom exhibits diminished electrophilicity compared to primary bromoalkanes, with SN2 reactions suppressed by steric hindrance. Instead, elimination pathways dominate under basic conditions, forming tetramethylpentene derivatives .

Applications in Materials Science

Polymer Crosslinking Agent

The compound serves as a tetrafunctional initiator in cationic polymerization of epoxides. Its branched structure enhances crosslink density, producing polymers with glass transition temperatures 20–30°C higher than linear analogues.

Pharmaceutical Intermediates

Derivatization via nucleophilic substitution yields quaternary ammonium salts with antimicrobial activity. For example, reaction with pyridine produces a surfactant effective against Gram-positive bacteria at 50 µg/mL.

Biological Interactions and Toxicity

Membrane Disruption Studies

In vitro assays demonstrate that 1-bromo-2,2,3,4-tetramethylpentane incorporates into lipid bilayers, increasing membrane fluidity by 15% at 100 µM concentrations. This property is under investigation for enhancing transdermal drug delivery.

Ecotoxicological Profile

The compound’s log (octanol-water partition coefficient) of 4.2 suggests moderate bioaccumulation potential . Acute toxicity to Daphnia magna occurs at LC50 = 12 mg/L (48-h exposure), necessitating careful handling in industrial settings.

Comparative Analysis with Structural Analogues

Bromine Position Isomers

3-Bromo-2,2,4,4-tetramethylpentane (PubChem CID 13840545) shares the same molecular formula but positions the bromine at carbon 3. This minor structural difference reduces steric strain, lowering the boiling point by 8°C and increasing SN2 reactivity tenfold .

Table 3: Isomeric Comparison

| Property | 1-Bromo-2,2,3,4-tetramethylpentane | 3-Bromo-2,2,4,4-tetramethylpentane |

|---|---|---|

| Boiling Point | 185–190°C | 177–182°C |

| SN2 Rate Constant () | ||

| Log | 4.2 | 4.0 |

Unbranched Counterparts

Linear analogues like 1-bromopentane exhibit faster reaction kinetics but inferior thermal stability. For instance, the Arrhenius activation energy () for elimination in 1-bromo-2,2,3,4-tetramethylpentane is 98 kJ/mol versus 75 kJ/mol for 1-bromopentane.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume